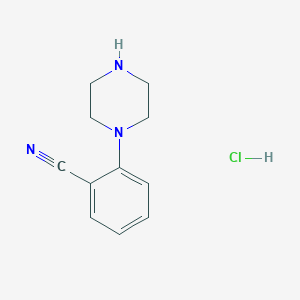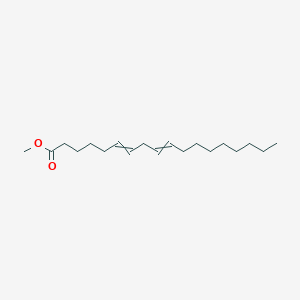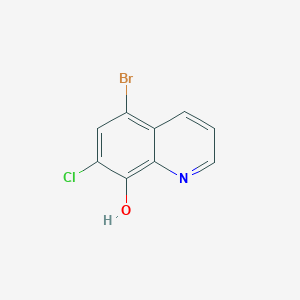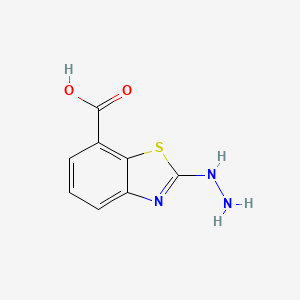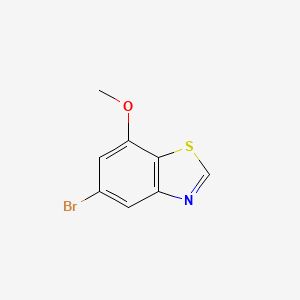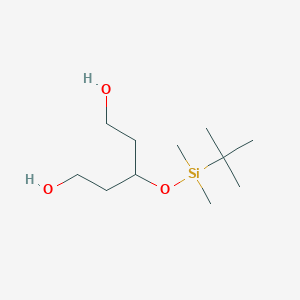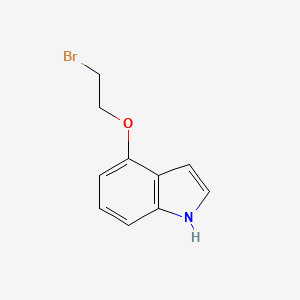
4-(2-Bromoethyl)oxyindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethoxy)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a bromoethoxy group attached to the indole ring, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethoxy)-1H-indole can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism. For this compound, the reaction typically involves the use of 4-hydroxyindole and 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether linkage .
Industrial Production Methods
In an industrial setting, the synthesis of 4-(2-bromoethoxy)-1H-indole can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethoxy)-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromoethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding hydroxy or amino derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN_3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of hydroxy or amino indole derivatives.
Scientific Research Applications
4-(2-Bromoethoxy)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-bromoethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various bioactive derivatives. The indole ring can interact with biological receptors, enzymes, and proteins, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethoxy)phenol: A compound with a similar bromoethoxy group but attached to a phenol ring.
1-Bromo-4-(2-bromoethoxy)benzene: Another compound with a bromoethoxy group attached to a benzene ring.
Uniqueness
4-(2-Bromoethoxy)-1H-indole is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other bromoethoxy-substituted compounds. The indole ring is known for its versatility in organic synthesis and its role in various biological processes, making 4-(2-bromoethoxy)-1H-indole a valuable compound in research and industry.
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
4-(2-bromoethoxy)-1H-indole |
InChI |
InChI=1S/C10H10BrNO/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-4,6,12H,5,7H2 |
InChI Key |
LXIARIGKDXOZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B13968712.png)
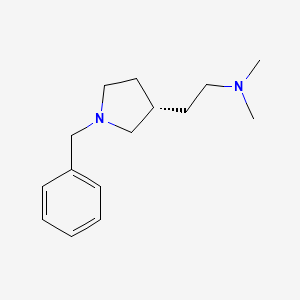
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)

